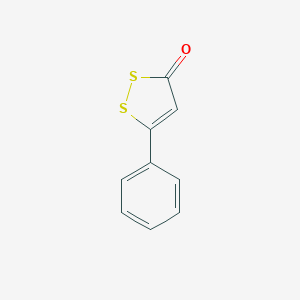

3H-1,2-Dithiol-3-one, 5-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PRN1008, auch bekannt als Rilzabrutinib, ist ein neuartiger, reversibler, kovalenter Inhibitor der Bruton-Tyrosinkinase. Die Bruton-Tyrosinkinase ist ein zytoplasmatisches Signalmolekül, das eine entscheidende Rolle bei der Aktivierung und Entwicklung von B-Zellen spielt, die essentielle Bestandteile des Immunsystems sind. PRN1008 hat sich in der Behandlung von Autoimmunerkrankungen, wie rheumatoider Arthritis und Immuntrombozytopenie, als vielversprechend erwiesen, indem es die Bruton-Tyrosinkinase hemmt und so die Immunantwort moduliert .

Vorbereitungsmethoden

Die Synthese von PRN1008 umfasst mehrere wichtige Schritte, darunter die Bildung einer kovalenten Bindung mit einem Cysteinrest in der Bruton-Tyrosinkinase. Der Syntheseweg beinhaltet typischerweise die Verwendung von elektrophilen Kriegsköpfen, die reversible kovalente Bindungen mit dem Zielprotein bilden können. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln, wie Dimethylsulfoxid, und Katalysatoren, um die Bildung der kovalenten Bindung zu erleichtern .

Industrielle Produktionsverfahren für PRN1008 beinhalten die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie bei der Labormaßstabssynthese. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Qualitätskontrollmaßnahmen, wie Hochleistungsflüssigkeitschromatographie und Massenspektrometrie, werden eingesetzt, um die Identität und Reinheit von PRN1008 zu überprüfen .

Analyse Chemischer Reaktionen

PRN1008 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: PRN1008 kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: PRN1008 kann reduziert werden, um reduzierte Produkte zu bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumborhydrid und andere Reduktionsmittel.

Substitution: PRN1008 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. .

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von PRN1008 zur Bildung von Sulfoxiden und Sulfonen führen, während die Reduktion zur Bildung von reduzierten Thiol-Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1. Hepatoprotective Effects

One of the most notable applications of 3H-1,2-dithiol-3-one, 5-phenyl- is its hepatoprotective properties. Research indicates that compounds in this class can protect the liver from damage caused by hepatotoxic substances such as acetaminophen. In studies involving animal models, administration of 5-phenyl-3H-1,2-dithiol-3-thione-S-oxide has shown significant reductions in liver enzyme levels associated with hepatic injury, suggesting a protective effect against oxidative stress and lipid peroxidation .

2. Antioxidant Activity

The antioxidant properties of 3H-1,2-dithiol-3-one derivatives are critical in mitigating oxidative damage in biological systems. These compounds have been shown to scavenge free radicals effectively, which is essential in preventing cellular damage that leads to various diseases, including cancer and neurodegenerative disorders .

3. Antitumor Activity

Research has demonstrated that 3H-1,2-dithiol-3-one derivatives exhibit antitumor activity. They have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves modulation of signaling pathways related to cell survival and proliferation .

Synthesis and Reactivity

The synthesis of 3H-1,2-dithiol-3-one, 5-phenyl- involves several chemical reactions that yield various derivatives with enhanced biological activity. Recent studies have optimized synthetic routes that include the use of elemental sulfur and specific catalysts to produce high yields of these compounds .

Case Studies

Case Study 1: Hepatoprotection in Mice

A study conducted on female mice demonstrated the hepatoprotective effects of 5-phenyl-3H-1,2-dithiol-3-thione-S-oxide against acetaminophen-induced liver damage. Mice treated with this compound showed lower serum levels of transaminases compared to untreated controls, indicating reduced liver injury .

Case Study 2: Antioxidant Efficacy

In vitro studies assessing the antioxidant capacity of 3H-1,2-dithiol-3-one derivatives revealed their ability to reduce oxidative stress markers in cultured cells. These findings support their potential use as therapeutic agents in diseases characterized by oxidative stress .

Summary Table of Applications

Wirkmechanismus

PRN1008 exerts its effects by forming a reversible covalent bond with a cysteine residue in Bruton’s tyrosine kinase. This covalent bond inhibits the activity of Bruton’s tyrosine kinase, thereby preventing the activation and development of B cells. The inhibition of Bruton’s tyrosine kinase leads to a reduction in the production of autoantibodies and a decrease in the immune response, which is beneficial in the treatment of autoimmune diseases .

Vergleich Mit ähnlichen Verbindungen

PRN1008 ist unter den Bruton-Tyrosinkinase-Inhibitoren aufgrund seines reversiblen kovalenten Bindungsmechanismus einzigartig. Zu anderen ähnlichen Verbindungen gehören:

Ibrutinib: Ein irreversibler kovalenter Inhibitor der Bruton-Tyrosinkinase, der zur Behandlung von B-Zell-Malignomen eingesetzt wird.

Acalabrutinib: Ein weiterer irreversibler kovalenter Inhibitor der Bruton-Tyrosinkinase mit verbesserter Selektivität und weniger Off-Target-Effekten im Vergleich zu Ibrutinib.

Zanubrutinib: Ein hochspezifischer irreversibler kovalenter Inhibitor der Bruton-Tyrosinkinase mit weniger Nebenwirkungen im Vergleich zu Ibrutinib

Der reversible kovalente Bindungsmechanismus von PRN1008 ermöglicht eine längere Zielbelegung und eine anhaltende Hemmung der Bruton-Tyrosinkinase, was zu verbesserten Wirksamkeits- und Sicherheitsprofilen im Vergleich zu irreversiblen kovalenten Inhibitoren führen kann .

Eigenschaften

CAS-Nummer |

827-42-9 |

|---|---|

Molekularformel |

C9H6OS2 |

Molekulargewicht |

194.3 g/mol |

IUPAC-Name |

5-phenyldithiol-3-one |

InChI |

InChI=1S/C9H6OS2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H |

InChI-Schlüssel |

ZCDDSVYFACNQAM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)SS2 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=O)SS2 |

Key on ui other cas no. |

827-42-9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.